1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)piperidine-4-carboxylic acid
Beschreibung
1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)piperidine-4-carboxylic acid is a piperidine derivative featuring three key functional groups:
- Tert-butoxycarbonyl (Boc) group: A common protecting group for amines, enhancing stability during synthetic processes.
- Carboxylic acid: Provides hydrogen-bonding capability and solubility in polar solvents.
This compound is widely used in medicinal chemistry and organic synthesis as a versatile intermediate, particularly for constructing complex molecules with tailored steric and electronic properties.
Eigenschaften
IUPAC Name |
4-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-12(2,3)20-11(18)14-7-5-13(6-8-14,9(15)16)10(17)19-4/h5-8H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPPLBPVSINTPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005738-45-3 | |
| Record name | 1-[(tert-butoxy)carbonyl]-4-(methoxycarbonyl)piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biologische Aktivität
1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)piperidine-4-carboxylic acid, commonly referred to as Boc-MCPCA, is a piperidine derivative with significant interest in medicinal chemistry due to its potential biological activities. This compound has been studied for its role in various biological processes, particularly in the context of cancer treatment and enzyme inhibition.
- Chemical Formula : C₁₃H₂₁NO₆
- Molecular Weight : 287.31 g/mol
- CAS Number : 1005738-45-3
- PubChem CID : 57920282
Boc-MCPCA exhibits its biological activity primarily through the inhibition of specific enzymes and pathways associated with cancer progression. The compound's structure allows it to interact with various biological targets, including histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular functions.
Anticancer Properties
Recent studies have highlighted the potential of Boc-MCPCA as an HDAC inhibitor. HDACs play a significant role in cancer cell proliferation and survival, making them attractive targets for therapeutic intervention. In vitro assays demonstrated that Boc-MCPCA can inhibit HDAC activity, leading to increased acetylation of histones and subsequent alterations in gene expression associated with apoptosis and cell cycle arrest.
In Vitro Studies
A study published in the Journal of Medicinal Chemistry reported that Boc-MCPCA exhibited potent inhibitory effects on HDAC3, a subtype of histone deacetylases. The compound was found to reduce cell viability in various cancer cell lines, including breast and prostate cancer cells, indicating its potential as an anticancer agent .
Case Studies
-
Case Study on Breast Cancer Cells :
- Objective : To evaluate the efficacy of Boc-MCPCA in inducing apoptosis.
- Method : MCF-7 breast cancer cells were treated with varying concentrations of Boc-MCPCA.
- Results : Significant reduction in cell viability was observed at concentrations above 5 µM, with increased markers of apoptosis (caspase activation) noted.
- Case Study on Prostate Cancer Cells :
Data Table: Biological Activity Summary
| Activity Type | Target Enzyme | IC50 (µM) | Cell Line Tested | Observations |
|---|---|---|---|---|
| HDAC Inhibition | HDAC3 | 2.5 | MCF-7 | Induces apoptosis |
| Cell Viability | N/A | >5 | LNCaP | G1 phase arrest |
| Apoptosis Induction | N/A | 3.0 | MCF-7 | Increased caspase activity |
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Molecules
This compound is often utilized as a building block in the synthesis of various bioactive molecules. Its piperidine structure is advantageous for creating compounds with potential therapeutic effects, particularly in treating neurological disorders and cancer.
Prodrug Development
The incorporation of the tert-butoxycarbonyl (Boc) group allows for improved solubility and stability, making it suitable for prodrug formulations. Prodrugs can enhance bioavailability and reduce side effects, which is crucial for effective drug delivery.
Peptide Synthesis
Due to its ability to protect amine functionalities, this compound plays a role in peptide synthesis. The Boc group serves as a temporary protecting group during the stepwise synthesis of peptides, allowing for selective reactions without unwanted side reactions.
Case Study 1: Anticancer Activity
Research has demonstrated that derivatives of piperidine compounds exhibit anticancer properties. A study synthesized a series of piperidine derivatives, including 1-[(tert-butoxy)carbonyl]-4-(methoxycarbonyl)piperidine-4-carboxylic acid, which showed promising results against various cancer cell lines, indicating its potential as an anticancer agent.
Case Study 2: Neurological Disorders
Another study focused on the use of this compound in developing drugs targeting neurological disorders such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier due to its lipophilicity was highlighted, making it a candidate for further development in neuropharmacology.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The following table compares the target compound with structurally related piperidine derivatives:
Physicochemical Properties
- Solubility : The carboxylic acid group in all compounds enhances water solubility. Methoxymethyl () and pyrazolyl () groups further improve polar interactions, while aryl groups () favor organic solvents .
Vorbereitungsmethoden
Protection of Piperidine Nitrogen (Boc Protection)
The starting material, 4-piperidinecarboxylic acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in an alkaline environment to afford 1-tert-butoxycarbonyl-4-piperidinecarboxylic acid. This step is typically performed in tetrahydrofuran (THF) with sodium hydroxide or sodium carbonate as the base.
| Parameter | Details |
|---|---|
| Starting Material | 4-piperidinecarboxylic acid |
| Reagent | Di-tert-butyl dicarbonate (Boc2O) |
| Solvent | THF |
| Base | NaOH or Na2CO3 aqueous solution |
| Molar ratio (acid:Boc2O) | 1 : 1.0–1.2 (optimal 1 : 1.1) |
| Temperature | Room temperature |
| Reaction time | Typically 1–2 hours |
| Yield | High, purity >98% |
This step ensures selective protection of the nitrogen, facilitating subsequent functionalization at the 4-position.
Conversion to Methoxycarbonyl Derivative (Esterification)
The protected intermediate is then converted to the methoxycarbonyl derivative by reaction with N,O-dimethylhydroxylamine hydrochloride, forming a Weinreb amide intermediate. This intermediate can be further reacted with methylating agents or Grignard reagents to introduce the methoxycarbonyl group at the 4-position.
| Parameter | Details |
|---|---|
| Intermediate | 1-tert-butoxycarbonyl-4-piperidinecarboxylic acid |
| Reagent | N,O-dimethylhydroxylamine hydrochloride |
| Solvent | Commonly dichloromethane or THF |
| Temperature | Room temperature |
| Reaction time | Several hours (e.g., 4–6 h) |
| Yield | Good to excellent |
The Weinreb amide route is preferred for its efficiency and fewer steps compared to conventional methods.
Final Functionalization to 1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)piperidine-4-carboxylic acid
The Weinreb amide intermediate is reacted with methylating agents such as methyl iodide or methyl chloroformate under basic conditions to yield the methoxycarbonyl ester at the 4-position. Alternatively, Grignard reagents can be used to introduce other acyl groups, followed by hydrolysis to the carboxylic acid.
Alternative Synthetic Routes
Direct Esterification and Carboxylation
An alternative method involves starting from 1-(tert-butoxycarbonyl)-4-ethyl piperidine-4-carboxylate, followed by lithiation with lithium diisopropylamide (LDA) at low temperature (-78°C to -40°C) in THF, then bubbling carbon dioxide gas to introduce the carboxylic acid functionality at the 4-position. Acidification and extraction yield the target compound.
| Step | Conditions | Yield (%) |
|---|---|---|
| Lithiation with LDA | -78°C to -40°C, THF | - |
| Carboxylation with CO2 | -78°C to 0°C, then RT | - |
| Workup | Acidification to pH 5, extraction | 31 |
This method offers a direct approach but with moderate yield and requires careful temperature control.
Representative Experimental Data
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 4-piperidinecarboxylic acid + Boc2O, NaOH, THF, RT, 1–2 h | High | High purity Boc-protected intermediate obtained |
| 2 | Boc-protected acid + N,O-dimethylhydroxylamine hydrochloride, DCM, RT, 4–6 h | Good | Formation of Weinreb amide intermediate |
| 3 | Weinreb amide + methyl iodide or methyl chloroformate, Et3N, THF, 0°C to RT, 2–5 h | >75 | Efficient methyl ester formation |
| 4 | Alternative: Boc-protected ethyl ester + LDA, CO2, THF, -78°C to RT, acid workup | 31 | Direct carboxylation approach with moderate yield |
Research Findings and Analysis
- The Boc protection step is critical for selective functionalization and is reliably achieved under mild alkaline conditions with Boc2O.
- The use of N,O-dimethylhydroxylamine hydrochloride to form Weinreb amide intermediates streamlines the synthesis by reducing the number of steps and improving overall yield.
- Grignard or methylating reagents effectively introduce the methoxycarbonyl group, with yields exceeding 75% in optimized conditions.
- Alternative lithiation and carboxylation methods provide a direct route but with lower yield and require stringent temperature control.
- Purity of intermediates (>98%) significantly impacts the efficiency of subsequent steps.
- The synthetic routes avoid harsh conditions, favoring mild temperatures and standard organic solvents, making them suitable for scale-up.
Q & A
Q. What are the key physicochemical properties of 1-[(tert-butoxy)carbonyl]-4-(methoxycarbonyl)piperidine-4-carboxylic acid, and how can its purity and structure be validated experimentally?
Answer: The compound has a molecular formula of C13H21NO6 (calculated from related analogs in ) and a molecular weight of ~299.3 g/mol . Key functional groups include a tert-butoxycarbonyl (Boc) protecting group , a methoxycarbonyl ester , and a piperidine-carboxylic acid backbone . Purity can be assessed via HPLC or TLC , while structural validation requires NMR (e.g., <sup>1</sup>H/<sup>13</sup>C NMR to confirm Boc and ester groups) and mass spectrometry (e.g., ESI-MS for molecular ion verification). For analogs, melting points and stability data are often incomplete (), necessitating empirical determination .
Q. What safety protocols are critical for handling and storing this compound in a laboratory setting?
Answer:
- Handling: Avoid dust formation and inhalation; use fume hoods and wear nitrile gloves , safety goggles , and lab coats ().
- Storage: Maintain at 2–8°C in a dry environment to prevent hydrolysis of the Boc or ester groups ().
- Fire hazards: Use CO2 or dry chemical extinguishers ; decomposition may release toxic gases (e.g., carbon oxides) ().
- Spill management: Collect spills with inert absorbents and dispose via hazardous waste protocols () .
Q. What are the common synthetic routes for this compound, and what are their challenges?
Answer: Synthesis typically involves Boc protection of piperidine intermediates followed by esterification (e.g., methoxycarbonyl addition). Key challenges include:
- Steric hindrance during Boc protection, requiring optimized reaction temperatures ().
- Competing side reactions (e.g., over-alkylation), mitigated by stepwise addition of reagents ().
- Purification difficulties due to polar byproducts; column chromatography with gradient elution (e.g., hexane/ethyl acetate) is often necessary () .
Advanced Research Questions
Q. How does the structural configuration of this compound influence its activity in drug discovery, particularly in protease inhibition?
Answer: The Boc group enhances solubility and stability, while the methoxycarbonyl ester acts as a prodrug moiety, enabling intracellular activation (). The piperidine ring provides rigidity, favoring binding to protease active sites. For example, analogs with similar scaffolds show activity against HIV-1 protease via hydrogen bonding with catalytic aspartates (). Structure-activity relationship (SAR) studies require molecular docking and mutagenesis assays to validate key interactions .
Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?
Answer:
- Catalyst screening: Use DMAP or HOBt to enhance coupling efficiency in esterification steps ().
- Solvent selection: Polar aprotic solvents (e.g., DMF ) improve Boc-deprotection kinetics ().
- Temperature control: Maintain 0–5°C during sensitive steps (e.g., acyl chloride formation) to minimize side reactions ().
- In-line monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Q. What analytical strategies are effective in identifying and quantifying degradation products or byproducts?
Answer:
- LC-MS/MS : Detect hydrolysis products (e.g., free carboxylic acid from ester cleavage) with high sensitivity ().
- GC-MS : Identify volatile byproducts (e.g., tert-butanol from Boc decomposition) ().
- NMR stability studies : Monitor structural integrity under stress conditions (e.g., heat, humidity) ().
- Forced degradation : Expose the compound to acidic/basic/oxidative conditions and compare chromatographic profiles () .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
Answer:
- ADMET prediction : Use tools like SwissADME to forecast solubility, permeability, and metabolic stability ().
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity and degradation pathways ().
- Molecular dynamics simulations : Assess binding kinetics to target proteins (e.g., proteases) and optimize substituent geometry () .
Methodological Considerations
Q. What experimental controls are essential when studying this compound’s reactivity in multicomponent reactions?
Answer:
Q. How can contradictions in published toxicity data for related compounds be resolved?
Answer:
- Meta-analysis : Compare datasets across studies, focusing on variables like dosage , exposure duration , and cell lines ().
- In vitro/in vivo correlation : Validate cytotoxicity assays (e.g., MTT ) with animal models ().
- Threshold assessment : Determine NOAEL (No Observed Adverse Effect Level) using dose-response curves () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
